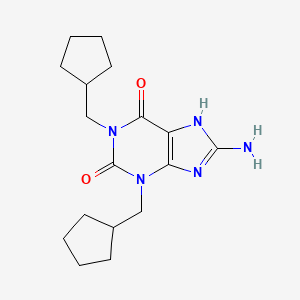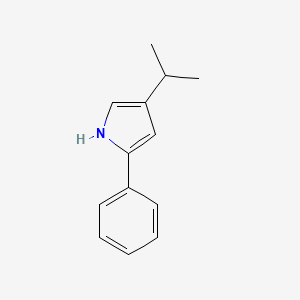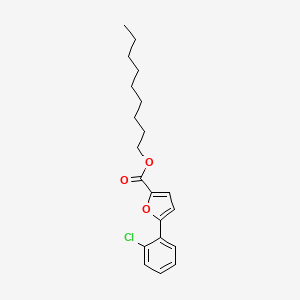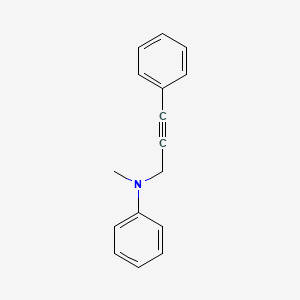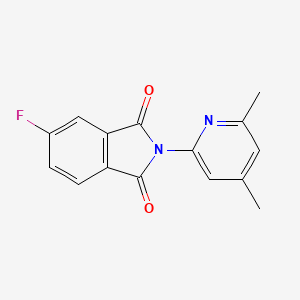
1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.
Fluorination: The fluorine atom can be added using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
- 1H-Isoindole-1,3(2H)-dione, 2-(4-methyl-2-pyridinyl)-5-fluoro-
- 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-4-fluoro-
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the dimethyl-pyridinyl group can enhance its stability and interaction with biological targets.
特性
CAS番号 |
205171-21-7 |
|---|---|
分子式 |
C15H11FN2O2 |
分子量 |
270.26 g/mol |
IUPAC名 |
2-(4,6-dimethylpyridin-2-yl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C15H11FN2O2/c1-8-5-9(2)17-13(6-8)18-14(19)11-4-3-10(16)7-12(11)15(18)20/h3-7H,1-2H3 |
InChIキー |
NMMHTQXETMTBCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)

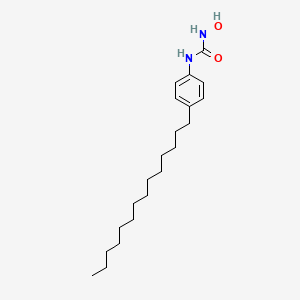
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
